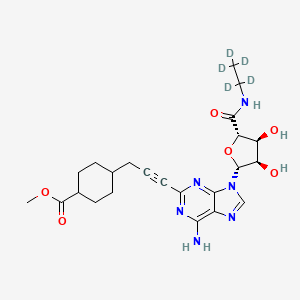
Apadenoson-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apadenoson-d5 is a deuterium-labeled derivative of Apadenoson, a selective A2a adenosine receptor agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic properties of the compound .
Vorbereitungsmethoden
The synthesis of Apadenoson-d5 involves the deuteration of Apadenoson. Deuteration is the process of replacing hydrogen atoms with deuterium. This can be achieved through various synthetic routes, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Analyse Chemischer Reaktionen
Apadenoson-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Apadenoson-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of drug metabolism and pharmacokinetics.
Biology: Used to study the effects of deuterium substitution on biological systems.
Medicine: Investigated for its potential use as a pharmacologic stress agent in cardiac perfusion imaging studies.
Industry: Used in the development of new drugs and therapeutic agents .
Wirkmechanismus
Apadenoson-d5 exerts its effects by selectively stimulating the A2a adenosine receptor, which is responsible for coronary vasodilation. This receptor is involved in various physiological processes, including the regulation of blood flow and the modulation of inflammatory responses. The activation of the A2a adenosine receptor leads to the relaxation of vascular smooth muscle cells, resulting in increased blood flow .
Vergleich Mit ähnlichen Verbindungen
Apadenoson-d5 is unique due to its deuterium labeling, which can significantly alter its pharmacokinetic and metabolic profiles compared to its non-deuterated counterpart, Apadenoson. Similar compounds include:
Regadenoson: Another selective A2a adenosine receptor agonist used as a pharmacologic stress agent.
Adenosine: A naturally occurring nucleoside that acts on adenosine receptors to regulate various physiological processes.
Dipyridamole: A non-selective adenosine receptor agonist used in cardiac stress testing
Eigenschaften
Molekularformel |
C23H30N6O6 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
methyl 4-[3-[6-amino-9-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(1,1,2,2,2-pentadeuterioethylcarbamoyl)oxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H30N6O6/c1-3-25-21(32)18-16(30)17(31)22(35-18)29-11-26-15-19(24)27-14(28-20(15)29)6-4-5-12-7-9-13(10-8-12)23(33)34-2/h11-13,16-18,22,30-31H,3,5,7-10H2,1-2H3,(H,25,32)(H2,24,27,28)/t12?,13?,16-,17+,18-,22+/m0/s1/i1D3,3D2 |
InChI-Schlüssel |
FLEVIENZILQUKB-ZKPJIMEOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O |
Kanonische SMILES |
CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)C#CCC4CCC(CC4)C(=O)OC)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
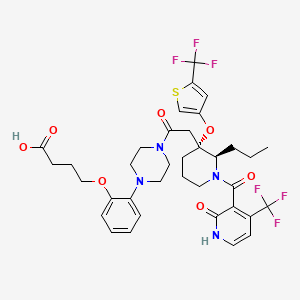

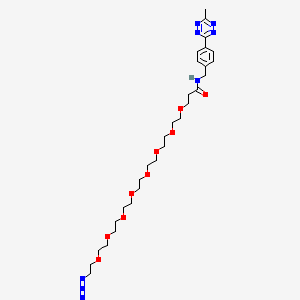
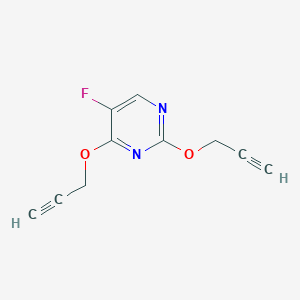
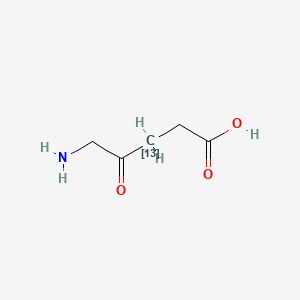
![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
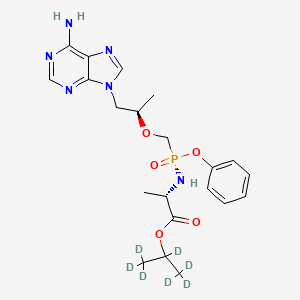


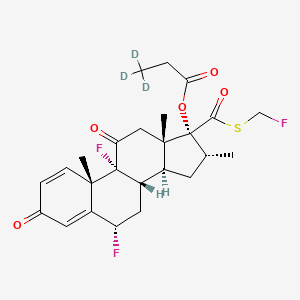


![3-[6-(2,2,3,3,5,5,6,6-Octadeuteriomorpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol](/img/structure/B12419422.png)
